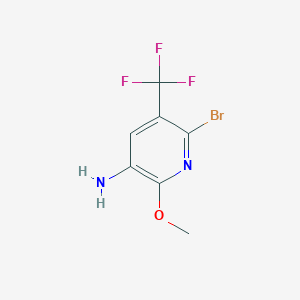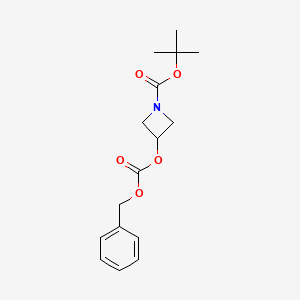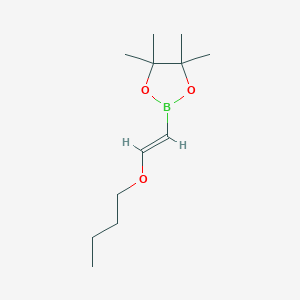
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of a phenol derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or acetonitrile. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are employed in the presence of a base like potassium phosphate and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted phenyl derivatives and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and stability under various conditions .
特性
分子式 |
C18H29BO3 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[3-(4-methylpentoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-14(2)9-8-12-20-16-11-7-10-15(13-16)19-21-17(3,4)18(5,6)22-19/h7,10-11,13-14H,8-9,12H2,1-6H3 |
InChIキー |
DYHDFOBWBIOADD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)

![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)


![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)



![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)


